molecular formula C13H16N6O5 B10942935 1-methyl-4-{[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl]amino}-1H-pyrazole-5-carboxylic acid

1-methyl-4-{[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl]amino}-1H-pyrazole-5-carboxylic acid

Cat. No.: B10942935
M. Wt: 336.30 g/mol
InChI Key: XIPVXTAMBUHEQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-4-{[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl]amino}-1H-pyrazole-5-carboxylic acid is a complex organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-{[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl]amino}-1H-pyrazole-5-carboxylic acid typically involves multiple stepsCommon reagents used in these reactions include hydrazine, acetic acid, and various alkylating agents .

Industrial Production Methods

Industrial production methods for this compound often involve the use of transition-metal catalysts and photoredox reactions to enhance yield and efficiency. These methods are designed to be cost-effective and environmentally friendly, utilizing non-toxic and thermally stable catalysts .

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-{[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl]amino}-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-methyl-4-{[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl]amino}-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-4-{[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl]amino}-1H-pyrazole-5-carboxylic acid is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C13H16N6O5

Molecular Weight

336.30 g/mol

IUPAC Name

2-methyl-4-[2-(5-methyl-3-nitropyrazol-1-yl)butanoylamino]pyrazole-3-carboxylic acid

InChI

InChI=1S/C13H16N6O5/c1-4-9(18-7(2)5-10(16-18)19(23)24)12(20)15-8-6-14-17(3)11(8)13(21)22/h5-6,9H,4H2,1-3H3,(H,15,20)(H,21,22)

InChI Key

XIPVXTAMBUHEQP-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=C(N(N=C1)C)C(=O)O)N2C(=CC(=N2)[N+](=O)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.